9,11,13,15-顺式、反式、反式、顺式-十八碳四烯酸甲酯

描述

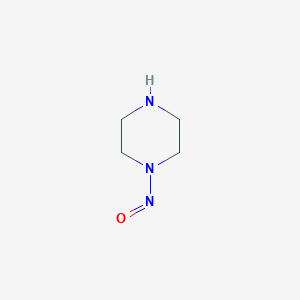

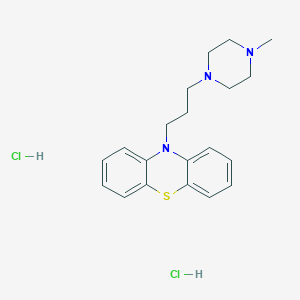

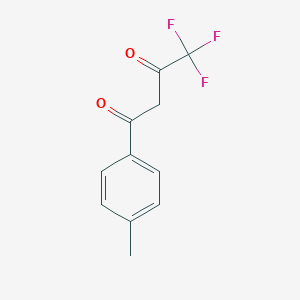

“9,11,13,15-cis,trans,trans,cis-Octadecatetraenoic acid methyl ester” is a type of polyunsaturated fatty acid (PUFA). PUFAs are characterized by a backbone with two or more carbon–carbon double bonds . This compound is a structural analogue to intrinsic membrane components, which reduces uncertainties about its position in the bilayer and renders it less perturbing than other more bulky probes .

Synthesis Analysis

The synthesis of PUFAs has received much attention due to their important dietary functions. Plants produce PUFAs from oleic acid. Key enzymes called fatty acid desaturases introduce additional double bonds. Desaturases convert oleic acid into linoleic acid, the precursor to alpha-linolenic acid, gamma-linolenic acid, and dihomo-gamma-linolenic acid . Industrial PUFAs are generally obtained by hydrolysis of fats that contain PUFAs .Molecular Structure Analysis

The position of the carbon-carbon double bonds in carboxylic acid chains in fats is designated by Greek letters. The carbon atom closest to the carboxyl group is the alpha carbon, the next carbon is the beta carbon and so on .Chemical Reactions Analysis

The fluorescence lifetimes of parinaric acid (PnA) isomers have been measured in pure solvents and in synthetic phospholipid membranes over a wide temperature range . Both cis- and trans-PnA show an inversion of the fractional contribution of these two components in a narrow temperature range .Physical And Chemical Properties Analysis

The molecular weight of “9,11,13,15-cis,trans,trans,cis-Octadecatetraenoic acid methyl ester” is 294.4721 .科学研究应用

自氧化中的立体化学:在α-生育酚存在下,9-顺式、11-反式 CLA 甲酯的自氧化显示出对一种几何异构体的立体选择性有利。这项研究对理解脂质氧化过程中的立体化学结果有影响 (Hämäläinen, Sundberg, Hase, & Hopia, 2002).

研究中的合成和应用:类似的化合物顺式-9、反式-11-十八碳二烯酸甲酯可以大规模合成,并在科学研究中具有各种应用 (Berdeaux, Christie, Gunstone, & Sebedio, 1997).

色谱研究:已经使用色谱方法对相关化合物的单反式和二反式异构体的洗脱顺序进行了研究,这对于分析复杂的脂质混合物至关重要 (Ackman & Hooper, 1973).

异构体的鉴定:研究重点是分离和鉴定几何异构体,这对于理解这些化合物的化学行为和潜在应用至关重要 (Strocchi & Piretti, 1968).

氢化研究:已经对相关化合物的氢化进行了研究,产生了类似于天然存在的全顺式亚油酸的产物,这在食品加工和脂质化学中具有影响 (Scholfield, 1972).

膜研究中的荧光探针:类似的化合物顺式-对苯二甲酸和反式-对苯二甲酸用作荧光探针,用于研究生物膜中的脂质组成、相变和蛋白质-脂质相互作用 (Sklar, 1980).

用于食品质量的光谱分析:高效液相色谱和光谱研究用于监测食品中的脂质氧化,从而增强其可接受性、营养和安全性 (Saeed & Howell, 1999).

属性

IUPAC Name |

methyl (9Z,11Z,13E,15E)-octadeca-9,11,13,15-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h4-11H,3,12-18H2,1-2H3/b5-4+,7-6+,9-8-,11-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOSZZTLGHRSLOI-DFJBQONRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC=CC=CC=CCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C=C/C=C\C=C/CCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9,11,13,15-cis,trans,trans,cis-Octadecatetraenoic acid methyl ester | |

CAS RN |

26474-40-8 | |

| Record name | cis-Parinaric acid methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026474408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

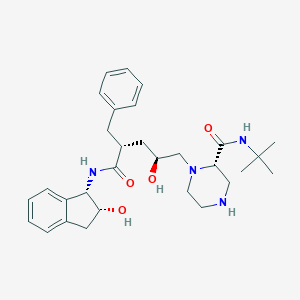

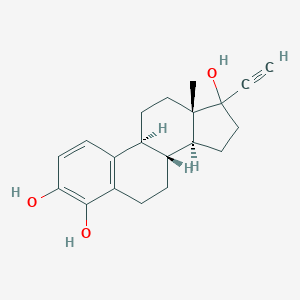

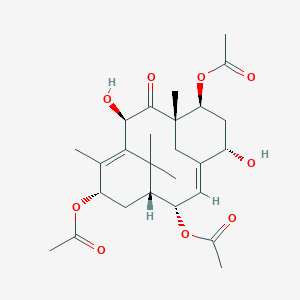

![(4Ar,10aS,11R,11aR,11bR)-11-hydroxy-4,4,8,11b-tetramethyl-2,3,4a,5,6,10a,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one](/img/structure/B26152.png)

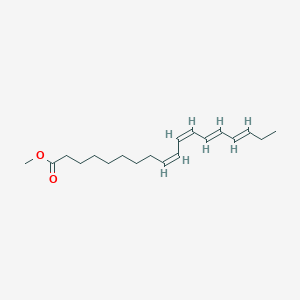

![[(1R,2R,3R,5S,8R,9R,10R,13S)-2,9,10,13-Tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate](/img/structure/B26189.png)

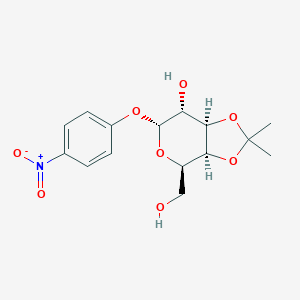

![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B26198.png)